molecular formula C13H21NO2 B13288855 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol

Cat. No.: B13288855
M. Wt: 223.31 g/mol
InChI Key: HWHMWXAXIFUCRV-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a methoxyphenyl group, an amino group, and a butanol moiety, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol typically involves the reaction of 4-methoxybenzylamine with 3-methyl-2-butanone under reductive amination conditions. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Amino-3-methylbutan-1-ol

Uniqueness

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile in various applications .

Biological Activity

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H22ClNO2
  • CAS Number : 61173-96-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy and hydroxyl groups play crucial roles in modulating enzyme activity and receptor binding. This compound may influence various signaling pathways, leading to diverse biological effects including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of inflammatory mediators.
  • Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

Biological Activity Data

Biological Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in vitro
AnticancerInhibits proliferation of specific cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In vitro studies using macrophage cell lines showed that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests a potential mechanism for its anti-inflammatory effects.

Case Study 3: Anticancer Properties

Research involving human cancer cell lines indicated that the compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Research Findings

Recent investigations have focused on the synthesis and modification of this compound to enhance its biological activity. Structural analogs have been developed, yielding derivatives with improved potency and selectivity for specific biological targets.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C13H21NO2/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11/h4-7,10,13-15H,8-9H2,1-3H3

InChI Key

HWHMWXAXIFUCRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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